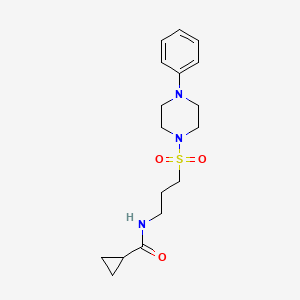

N-(3-((4-苯基哌嗪-1-基)磺酰基)丙基)环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Asymmetric Cyclopropanations and Enantioselectivity

The study of asymmetric cyclopropanations has been advanced through the use of rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes. This method has proven to be highly diastereoselective and enantioselective, particularly when using cyclic N-(arylsulfonyl)amino acids as ligands for the dirhodium catalyst. The optimized catalyst, tetrakis[N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinato]dirhodium, achieved the highest levels of enantioselectivity. The study highlighted the importance of the carbenoid structure and the combination of electron-withdrawing and electron-donating groups for achieving high enantioselectivity. The use of electron neutral alkenes and pentane as a solvent also contributed to the enhanced enantioselectivity of the process .

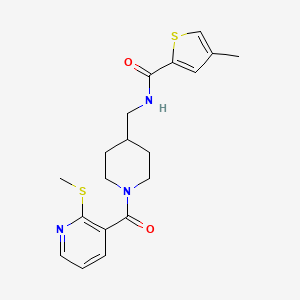

Pharmacological Evaluation of N-piperazinylphenyl Biphenylcarboxamides

A series of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides were synthesized and evaluated for their potential as selective and potent 5-HT(1B/1D) antagonists. These compounds were found to have receptor binding profiles comparable to the reference compound GR127935. Some analogues demonstrated higher affinities for the receptors and more pronounced effects in functional in vitro testing. The study also included a biochemical study of one of the compounds, which showed its ability to augment serotonin release in the rat brain and prevent the decrease in acetylcholine release induced by citalopram. The molecular structure of one of the compounds was determined through single-crystal X-ray analysis, and the log P and log D values were calculated, contributing to the structure-activity relationship (SAR) study of these antagonists .

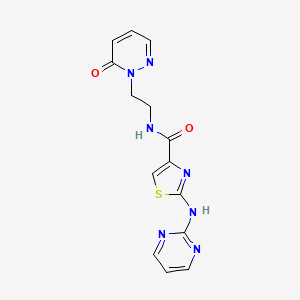

Selective GSK-3 Inhibitors

A series of novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide inhibitors of GSK-3beta kinase were synthesized and evaluated. The inhibitory activity of these compounds was found to be highly dependent on the substituents in the phenyl ring and the nature of the terminal heterocyclic fragment of the core molecular scaffold. The most potent compounds contained specific substituents within the phenyl ring and a 3-pyridine fragment connected to the 1,2,4-oxadiazole heterocycle, selectively inhibiting GSK-3beta kinase with low micromolar IC(50) values .

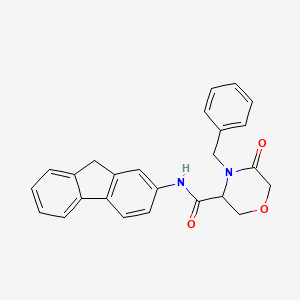

Antiproliferative Activity of Cyclopropane-1-Carboxamide Derivative

The synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was achieved through the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine. The precursor to the morpholino-indazole was prepared from 2,6-difluorobenzonitrile. The crystal structure of the synthesized compound was determined, and it exhibited significant inhibitory activity against some cancer cell lines, indicating its potential as an antiproliferative agent .

科学研究应用

化学合成和催化

N-(3-((4-苯基哌嗪-1-基)磺酰基)丙基)环丙烷甲酰胺及其衍生物已被用作合成各种复杂分子的关键中间体。例如,这些化合物对于合成一系列具有针对不同细菌和真菌菌株的潜在抗菌活性的衍生物至关重要。该过程涉及特定色满衍生物与香豆素-3-羧酸的缩合,利用二氧化硅键合的丙基哌嗪-N-磺酰胺酸作为可循环催化剂。该方法提供了诸如高产率、更清洁的反应、简单的操作方法、较短的反应时间和简便的后处理程序等优点 (Ghashang 等,2015)。

生物应用

抗病毒研究

已合成 N-[3-(4-苯基哌嗪-1-基)-丙基]-甲酰胺衍生物并评估了它们在治疗 HIV 中的潜力。合成过程涉及微波辅助合成,从而产生以红外光谱、1H 核磁共振、质谱和元素分析为特征的化合物。这些化合物表现出细胞-细胞融合抑制活性,突出了它们作为 HIV 治疗新治疗剂的潜力 (Weng 等,2011)。

属性

IUPAC Name |

N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S/c21-17(15-7-8-15)18-9-4-14-24(22,23)20-12-10-19(11-13-20)16-5-2-1-3-6-16/h1-3,5-6,15H,4,7-14H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGARAXYMVQSVEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((1,1-dioxido-3-oxo-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B3006596.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B3006597.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B3006598.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B3006600.png)

![N1-(2-hydroxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3006601.png)

![N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide](/img/structure/B3006604.png)

![5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide](/img/structure/B3006605.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B3006606.png)